molecular formula C13H17N3O4S B4526781 4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

Cat. No.: B4526781
M. Wt: 311.36 g/mol
InChI Key: POHLKYJVVSJZQF-UHFFFAOYSA-N
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Description

4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is an organic compound with a complex structure that includes an ethoxy group, an ethyl group, a methyl-oxadiazole ring, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide group. One common method involves the cyclization of a suitable precursor to form the oxadiazole ring, followed by sulfonation and subsequent substitution reactions to introduce the ethoxy and ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzene or oxadiazole rings.

Scientific Research Applications

4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The ethoxy and ethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and oxadiazole derivatives, such as:

Uniqueness

4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the sulfonamide group makes it particularly interesting for research in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

4-ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-4-14-21(17,18)10-6-7-12(19-5-2)11(8-10)13-15-9(3)16-20-13/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHLKYJVVSJZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OCC)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethoxy-N-ethyl-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

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